Cas no 767-58-8 (1-Methylindan)

1-Methylindan 化学的及び物理的性質
名前と識別子
-
- 1H-Indene,2,3-dihydro-1-methyl-
- 1-Methyl-2,3-Dihydro-1H-Indene
- 1-Methylindan
- 2,3-Dihydro-1-methyl-1H-indene
- 1-methyl-2,3-dihydroindene
- 1-Methylindane
- 4 H dihydro-2,3 thieno<3,2-e>thiazine-1,4
- methyl indane
- Indan, 1-methyl-
- Methylindane
- METHYLINDAN
- 1H-Indene, 2,3-dihydro-1-methyl-
- 1H-Indene, 2,3-dihydromethyl-
- Indan, 1-methyl- (8CI)
- 1H-Indene,3-dihydro-1-methyl-
- FIPKSKMDTAQBDJ-UHFFFAOYSA-N
- NSC38858
- 1H-Indene, 2,3-dihydro-1-methyl- (9CI)
- AS-60060
- AKOS028113429
- NS00042125
- 767-58-8
- DTXSID80862406
- NSC-38858
- NSC 38858
- 2,3-DIHYDRO-1-METHYLINDENE
- InChI=1/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H
- 1U9UL1200M
- 1-METHYLINDANE, (+/-)-
- 59G65VPV4O
- Q27252897
- 27133-93-3
- MFCD11846372
- UNII-59G65VPV4O
- EINECS 212-184-1
- A12834
-
- MDL: MFCD11846372
- インチ: 1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
- InChIKey: FIPKSKMDTAQBDJ-UHFFFAOYSA-N
- ほほえんだ: C1([H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 132.09400
- どういたいしつりょう: 132.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 0.9380
- ふってん: 204.15°C (rough estimate)
- フラッシュポイント: 61.3°C
- 屈折率: 1.5266
- PSA: 0.00000
- LogP: 2.73630
1-Methylindan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65885-100mg |
1-Methylindan |
767-58-8 | 95% | 100mg |
¥1818.0 | 2023-09-05 | |
TRC | M313300-100mg |
1-Methylindan |
767-58-8 | 100mg |
$ 184.00 | 2023-09-07 | ||
1PlusChem | 1P003AUM-5mg |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 95% | 5mg |
$46.00 | 2024-04-21 | |
1PlusChem | 1P003AUM-1g |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 97% | 1g |
$1063.00 | 2024-04-21 | |
1PlusChem | 1P003AUM-100mg |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 97% | 100mg |
$227.00 | 2024-04-21 | |
A2B Chem LLC | AB53230-25mg |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 95% | 25mg |
$635.00 | 2024-04-19 | |
A2B Chem LLC | AB53230-5mg |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 95% | 5mg |
$217.00 | 2024-04-19 | |
eNovation Chemicals LLC | D757659-25mg |
2,3-Dihydro-1-methyl-1H-indene |
767-58-8 | 95% | 25mg |
$140 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65885-25mg |
1-Methylindan |
767-58-8 | 95% | 25mg |
¥658.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65885-5mg |
1-Methylindan |
767-58-8 | 95% | 5mg |
¥198.0 | 2023-09-05 |
1-Methylindan 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1-Methylindan Preparation Products
1-Methylindan 関連文献
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1. The stereochemistry of organometallic compounds. Part II. Effects of non-bonded substituents on the cis–trans-equilibrium ratios of tricarbonyl(indane)chromiumsD. E. F. Gracey,W. R. Jackson,C. H. McMullen,N. Thompson J. Chem. Soc. B 1969 1197
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2. The stereochemistry of organometallic compounds. Part III. Interactions of non-bonded substituents in the kinetically controlled reactions of substituted indanes with hexacarbonylchromium and tricarbonyl(trispyridine)chromiumD. E. F. Gracey,W. R. Jackson,W. B. Jennings,T. R. B. Mitchell J. Chem. Soc. B 1969 1204
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R. S. Shadbolt J. Chem. Soc. C 1970 920
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Johannes L. R?ckl,Emma L. Robertson,Helena Lundberg Org. Biomol. Chem. 2022 20 6707
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5. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773
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A. Gualandi,D. Savoia RSC Adv. 2016 6 18419
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Tatsuaki Takubo,Nao Kikuchi,Hisashi Nishiwaki,Satoshi Yamauchi Org. Biomol. Chem. 2021 19 2168
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Kazuki Nakajima,Satoshi Suganuma,Etsushi Tsuji,Naonobu Katada React. Chem. Eng. 2020 5 1272
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Fajun Zhao,Tianxiao Xu,Guangmeng Zhu,Kai Wang,Xin Xu,Lei Liu Sustainable Energy Fuels 2022 6 1866
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Wubing Yao,Bin Zhang,Rongrong Li,Huajiang Jiang,Xiaoying Chen,Fang Li RSC Adv. 2017 7 49600
1-Methylindanに関する追加情報
Professional Introduction to Compound with CAS No. 767-58-8 and Product Name: 1-Methylindan
The compound with the CAS number 767-58-8 is a well-documented chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. The product name, 1-Methylindan, refers to a specific isomer of the indane derivative, which is characterized by a methyl group attached at the first carbon position of the indane ring system. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest among researchers.
Indanes and their derivatives are known for their structural complexity and functional diversity, which contribute to their utility in medicinal chemistry. The 1-Methylindan molecule, in particular, exhibits unique electronic and steric properties that make it a valuable building block for the development of novel therapeutic agents. Its molecular framework allows for modifications at multiple positions, enabling chemists to tailor its pharmacokinetic and pharmacodynamic profiles to meet specific therapeutic requirements.
Recent advancements in computational chemistry have facilitated a deeper understanding of the structural and electronic properties of 1-Methylindan. Molecular modeling studies have revealed that this compound can act as a ligand in various enzyme systems, suggesting its potential as an inhibitor or activator in biological pathways. This insight has spurred research into its role in modulating metabolic processes and signal transduction mechanisms.
In the realm of drug discovery, 1-Methylindan has been explored as a precursor for more complex heterocyclic compounds. Its indane core can be functionalized through a variety of reactions, including alkylation, aromatization, and cyclization, to produce derivatives with enhanced biological activity. For instance, researchers have investigated its use in synthesizing analogs of known antipsychotic and anti-inflammatory drugs, where the indane scaffold provides a scaffold for optimizing receptor binding affinity and selectivity.
The synthesis of 1-Methylindan itself is an area of active research, with recent studies focusing on greener and more efficient methodologies. Catalytic processes have been developed that minimize waste and energy consumption while maintaining high yields. These innovations align with the broader trend toward sustainable chemistry practices, ensuring that the production of this compound is both environmentally friendly and economically viable.
Furthermore, the pharmacological evaluation of 1-Methylindan has revealed intriguing interactions with biological targets. Preclinical studies have demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological functions. By modulating these receptors, 1-Methylindan derivatives may offer therapeutic benefits in conditions such as hypertension, diabetes, and neurodegenerative disorders.
One particularly promising application lies in the development of novel analgesics. The indane moiety is known to interact with opioid receptors, albeit with lower affinity than traditional analgesics. However, by optimizing the substitution pattern on the indane ring, researchers aim to enhance its efficacy while reducing side effects such as tolerance and dependence. This approach represents an alternative to conventional painkillers and could provide relief for patients suffering from chronic pain conditions.
The role of 1-Methylindan in material science is also emerging as an area of interest. Its aromatic structure and ability to form stable complexes with metal ions make it a candidate for use in organic electronics and catalysis. For example, metal-organic frameworks (MOFs) incorporating 1-Methylindan ligands have shown promise in applications such as gas storage and separation technologies.
As our understanding of the chemical properties of 1-Methylindan continues to evolve, so does its potential in addressing global health challenges. Ongoing research aims to harness its versatility for applications beyond traditional pharmaceuticals, including agrochemicals and specialty chemicals. By leveraging cutting-edge synthetic techniques and interdisciplinary collaborations, scientists are paving the way for innovative solutions that could benefit society in numerous ways.
In conclusion,1-Methylindan (CAS No. 767-58-8) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span across pharmaceuticals, materials science, and sustainable chemistry, underscoring its importance as a scientific resource. As we continue to explore its capabilities,we unlock new possibilities that could reshape industries and improve quality of life worldwide。
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